![molecular formula C15H19ClN4O5S B3024234 (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione CAS No. 459814-90-5](/img/structure/B3024234.png)
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Vue d'ensemble
Description
AZD1236 has been used in trials studying the basic science and treatment of Cystic Fibrosis and Chronic Obstructive Pulmonary Disease.
Applications De Recherche Scientifique
Matrix Metalloproteinase (MMP) Inhibition
- Mechanism of Action : AZD1236 is a potent and reversible inhibitor of human MMP-9 and MMP-12, with IC50 values of 4.5 nM and 6.1 nM, respectively. It exhibits 10-15-fold selectivity for MMP-2 and MMP-13 and over 350-fold selectivity against other members of the MMP enzyme family .
- Applications :
- Preclinical Research : AZD1236 has been studied in preclinical models of lung injury. It effectively inhibited hemorrhage and inflammation induced by human MMP-12 in rat lungs and reduced macrophage infiltration caused by tobacco smoke inhalation in mice .
Clinical Trials and Safety
- Completed Phase 1 Trials :
- AZD1236 has been investigated in healthy volunteers (HV) to assess safety, tolerability, and pharmacokinetics. Multiple doses were administered, and adverse events were generally mild and resolved within the study period .
- Chronic Obstructive Pulmonary Disease (COPD) :
- AZD1236 has been studied in COPD patients. While the primary aim was safety assessment, further research is needed to determine its efficacy in COPD management .
Safety Considerations
- Musculoskeletal Syndrome (MSS) :
- Although reversible, MSS (joint fibrodysplasia) has been observed after chronic administration of other MMP inhibitors in humans. Therefore, proposed treatments with AZD1236 should be less than 6 weeks in duration .
Mécanisme D'action
Target of Action
AZD-1236, also known as (S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione, is a potent and reversible inhibitor of human Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-12 (MMP-12) . These enzymes are part of the matrix metalloproteinase family, which plays a crucial role in tissue remodeling and degradation of the extracellular matrix, processes that are often dysregulated in various diseases.
Mode of Action
AZD-1236 interacts with its targets, MMP-9 and MMP-12, by inhibiting their enzymatic activity. The inhibition constants (IC50) for MMP-9 and MMP-12 are 4.5nM and 6.1nM, respectively . This indicates a strong binding affinity and selectivity towards these targets, with 10-15-fold selectivity to MMP-2 and MMP-13, and >350-fold selectivity to other members of the enzyme family .
Biochemical Pathways
The inhibition of MMP-9 and MMP-12 by AZD-1236 affects the biochemical pathways involved in tissue remodeling and degradation of the extracellular matrix. This can lead to a reduction in inflammation and tissue damage, particularly in the context of lung injury .
Pharmacokinetics
It has been administered orally to healthy volunteers in single doses up to 1500 mg and multiple doses up to 500 mg qd for 13 days . In these studies, AZD-1236 was generally well-tolerated .
Result of Action
In acute models of lung injury, AZD-1236 has been shown to inhibit the hemorrhage and inflammation induced by instillation of human MMP-12 into rat lungs by 80% at 0.81 mg/kg. It also eliminated macrophage infiltration into bronchoalveolar lavage (BAL) fluid induced by tobacco smoke inhalation in mice .
Action Environment
The action of AZD-1236 can be influenced by various environmental factors. For instance, the compound’s activity is approximately 20 to 50-fold lower at the rat, mouse, and guinea pig orthologues . This suggests that species differences can impact the efficacy of AZD-1236. Furthermore, the risk of muscular skeletal syndrome (MSS; joint fibrodysplasia), while reversible, has been seen after chronic administration with other MMP inhibitors in humans . This risk must be considered when proposing a new indication and proposed treatment should be less than 6 weeks in duration .
Propriétés
IUPAC Name |
(5S)-5-[[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJFBTPHDHUUPU-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647184 | |
Record name | (5S)-5-({4-[(5-Chloropyridin-2-yl)oxy]piperidine-1-sulfonyl}methyl)-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
459814-89-2, 459814-90-5 | |
Record name | AZD-1236 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459814892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-1236 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (5S)-5-({4-[(5-Chloropyridin-2-yl)oxy]piperidine-1-sulfonyl}methyl)-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-1236 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OQY51WZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.